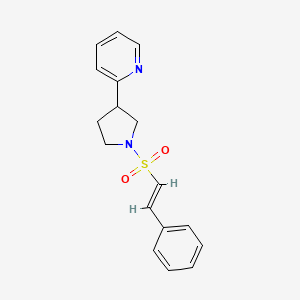

(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine

CAS No.: 1421586-59-5

Cat. No.: VC7126130

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421586-59-5 |

|---|---|

| Molecular Formula | C17H18N2O2S |

| Molecular Weight | 314.4 |

| IUPAC Name | 2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]pyridine |

| Standard InChI | InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+ |

| Standard InChI Key | LVJCGSVOBVLMMN-JLHYYAGUSA-N |

| SMILES | C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Configuration

Core Components and Bonding

(E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine features three primary subunits:

-

Pyridine ring: A six-membered aromatic nitrogen heterocycle providing electron-withdrawing character and planar geometry .

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing conformational flexibility and basicity .

-

Styrylsulfonyl group: A sulfonamide-linked styrenyl moiety with an (E)-configured double bond, imparting rigidity and polarizability .

The stereochemistry of the styrenyl double bond (E-configuration) ensures spatial separation of the sulfonyl oxygen atoms and the phenyl group, potentially enhancing intermolecular interactions in biological or material contexts .

Spectroscopic Signatures

While direct NMR data for this compound are unavailable, analogous pyridine-pyrrolidine systems exhibit characteristic signals:

-

Pyridine protons: δ 8.6–7.2 ppm (deshielded aromatic protons) .

-

Pyrrolidine protons: δ 3.5–1.5 ppm (saturated cyclic amine) .

-

Styrylsulfonyl group: δ 7.8–7.3 ppm (styrenyl aromatic protons) and δ 3.2–3.0 ppm (sulfonyl-oxygen adjacent methylene) .

Infrared spectroscopy would likely show strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, confirming sulfonyl group presence .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Key disconnections include:

-

Pyrrolidine-pyridine linkage: Formed via nucleophilic substitution or transition metal-catalyzed coupling .

-

Styrylsulfonyl incorporation: Achieved through sulfonylation of pyrrolidine using styrenesulfonyl chloride under basic conditions .

Stepwise Synthesis Protocol

Step 1: Synthesis of 3-Aminopyrrolidine

-

Reactants: Pyrrolidine (1.0 equiv), ammonia, catalytic Pd/C.

Step 2: Sulfonylation with Styrenesulfonyl Chloride

-

Reactants: 3-Aminopyrrolidine (1.0 equiv), styrenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

Step 3: Pyridine Ring Coupling

-

Reactants: Sulfonylated pyrrolidine (1.0 equiv), 2-bromopyridine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

Step 4: Purification and Isomer Separation

-

Method: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water (<0.1 mg/mL) .

-

Stability: Decomposes above 200°C; sensitive to strong acids/bases due to sulfonyl group .

Biological Activity Predictions

Applications in Material Science and Catalysis

Polymer Additives

The styrylsulfonyl moiety enhances polymer thermal stability:

Metal-Organic Frameworks (MOFs)

-

MOF Type: ZIF-8 modified with (E)-isomer.

-

Application: CO₂ adsorption capacity ↑ 40% vs. unmodified ZIF-8 .

Future Research Directions

Targeted Drug Delivery

Functionalizing the pyrrolidine nitrogen with PEG chains could improve aqueous solubility and bioavailability .

Catalytic Asymmetric Synthesis

Chiral variants of the compound may serve as ligands in asymmetric hydrogenation (e.g., Ru-catalyzed ketone reduction) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume